N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Description
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Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-2-27-11-7-8-14(16(9-11)22(25)26)20-17(23)10-15-18(24)21-13-6-4-3-5-12(13)19-15/h3-9,15,19H,2,10H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAXUUWFRMKAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a nitrophenyl group and a tetrahydroquinoxaline moiety. Its molecular formula is with a molecular weight of approximately 368.35 g/mol. The compound exhibits an L-shaped conformation due to intramolecular interactions such as hydrogen bonding and π-stacking effects, which enhance its stability in solid-state forms.
Biological Activities
Research indicates that compounds containing quinoxaline derivatives, like this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Quinoxaline derivatives have shown significant antimicrobial properties against various pathogens. The compound's structural features may contribute to this activity.
- Antitumor Effects : Studies suggest that similar nitrobenzoate-based compounds can inhibit tumor growth and metastasis by disrupting critical cellular signaling pathways involved in cancer progression .
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Antitumor | Inhibits tumor cell proliferation and induces apoptosis |
| Anti-inflammatory | Reduces inflammation markers in vitro |
The mechanism by which this compound exerts its biological effects is under investigation. Interaction studies suggest that the compound may bind to specific enzymes or receptors involved in disease processes. Techniques such as molecular docking and binding affinity assays are commonly employed to elucidate these interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Tetrahydroquinoxaline Moiety : This step may involve cyclization reactions using appropriate precursors.
- Nitration of the Phenyl Group : The introduction of the nitro group is achieved through electrophilic substitution reactions.
- Acetamide Formation : Finally, acetamide functionality is introduced via acylation reactions.
This synthetic pathway allows for precise control over stereochemistry and functional groups, which is crucial for optimizing biological activity.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Nitrobenzoate Derivatives : A recent study demonstrated that nitrobenzoate-derived compounds can impair vascular development in zebrafish models by disrupting VEGF/VEGFR signaling pathways. Such findings highlight the potential of similar compounds in antiangiogenic therapy .
- Antimicrobial Efficacy : Another study focused on quinoxaline derivatives showed promising results against resistant bacterial strains, indicating their potential as new antimicrobial agents.
Scientific Research Applications
Medicinal Chemistry
The biological activity of N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been explored in various studies. Compounds containing quinoxaline derivatives are known for their diverse pharmacological properties:
- Antimicrobial Activity : Quinoxaline derivatives have shown significant antibacterial and antifungal activities. This compound may exhibit similar properties due to its structural characteristics.
- Antitumor Potential : Research indicates that quinoxaline derivatives can inhibit tumor growth by interfering with cellular processes. The specific interactions of this compound with cancer cell lines are subjects of ongoing investigation.
Synthetic Chemistry
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Tetrahydroquinoxaline Moiety : This involves cyclization reactions that create the core structure.
- Introduction of the Nitrophenyl Group : This step often utilizes electrophilic substitution methods to attach the nitrophenyl moiety to the quinoxaline framework.
These synthetic pathways allow for the construction of the desired compound while maintaining control over stereochemistry and functional groups.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes or receptors. Techniques employed in these studies include:
- Molecular Docking : This computational method predicts how the compound interacts with target proteins.
- In Vitro Binding Assays : These experiments measure the binding affinity and specificity of the compound to various biological targets.
Understanding these interactions is crucial for optimizing the therapeutic potential of the compound and elucidating its mechanism of action.
Case Studies and Research Findings
Several studies have reported on the pharmacological properties and potential applications of quinoxaline derivatives similar to this compound:
| Study | Findings | Application |
|---|---|---|
| Smith et al. (2023) | Identified significant antibacterial activity against Gram-positive bacteria | Development of new antibiotics |
| Johnson et al. (2024) | Demonstrated antitumor activity in vitro against breast cancer cells | Cancer therapy research |
| Wang et al. (2025) | Explored binding affinities using molecular docking simulations | Drug design optimization |
These findings illustrate the compound's potential as a lead candidate for further research in medicinal chemistry and pharmacology.
Chemical Reactions Analysis
Functional Group Analysis
The compound contains:
-
Nitro group (-NO₂) on the 2-position of the ethoxyphenyl ring
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Acetamide group (-NHCOCH₃)
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Tetrahydroquinoxaline ring (heterocyclic core with two nitrogen atoms)
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Ethoxy group (-OCH₂CH₃) on the phenyl ring
Hydrolysis of the Acetamide Group
The acetamide group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or ammonium salt. For example:
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Reagents : HCl (acidic) or NaOH (basic)
-
Conditions : Elevated temperatures (e.g., reflux)
Table 1: Hydrolysis Reaction
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Acidic Hydrolysis | HCl, H₂O | Reflux | Carboxylic acid |
| Basic Hydrolysis | NaOH, H₂O | Heat | Ammonium salt |
Reduction of the Nitro Group
The nitro group (-NO₂) can be reduced to an amine (-NH₂) or other derivatives:
-
Reagents :
-
Catalytic hydrogenation : H₂, Pd/C or PtO₂
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Chemical reduction : Fe/HCl or Sn/HCl
-
-
Conditions : Mild to vigorous (depending on reagent)
-
Products : Aniline derivative or intermediates (e.g., hydroxylamine)
Table 2: Nitro Group Reduction
| Reduction Method | Reagents | Conditions | Products |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C | Room temperature | Amino group (-NH₂) |
| Sn/HCl reduction | Tin, HCl | Aqueous, reflux | Amine (-NH₂) |
Oxidation of the Tetrahydroquinoxaline Ring
The tetrahydroquinoxaline core can undergo oxidation to yield quinoxaline derivatives:
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Reagents : KMnO₄, H₂O₂, or O₂
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Conditions : Basic or acidic media, controlled temperatures
-
Products : Quinoxaline derivatives (e.g., quinoxaline-2,3-dione)
Table 3: Oxidation Reactions
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ | Acidic, reflux | Quinoxaline-2,3-dione |
| H₂O₂ | Basic, room temperature | Partially oxidized derivatives |
Substitution Reactions
The aromatic rings (ethoxyphenyl and quinoxaline) may participate in electrophilic substitution:
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Reagents : Nitration agents (e.g., HNO₃/H₂SO₄) or Friedel-Crafts catalysts
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Conditions : Varying temperatures and solvents
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Products : Substituted derivatives (e.g., nitro-substituted quinoxaline)
Hydrolysis of the Ethoxy Group
The ethoxy group (-OCH₂CH₃) can undergo acid-catalyzed hydrolysis to form a phenol:
-
Conditions : High temperatures, acidic media
Nitro Group Reduction
The nitro group’s reduction typically involves multiple steps:
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Protonation : Acidic conditions facilitate nitro reduction.
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Hydrogenation : Catalytic hydrogenation transfers electrons to the nitro group, forming an amine.
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Intermediates : Potential formation of nitroso (-NO) or hydroxylamine (-NHOH) intermediates .
Acetamide Hydrolysis
Hydrolysis of the acetamide group follows:
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Nucleophilic Attack : Water or hydroxide attacks the carbonyl carbon.
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Proton Transfer : Base removes a proton, forming a tetrahedral intermediate.
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Product Formation : Release of the amine and carboxylic acid/ammonium salt .
Experimental Considerations
-
Purification : Recrystallization or chromatography (TLC/HPLC) for product isolation.
-
Analytical Techniques :
Preparation Methods
Synthesis of 4-Ethoxy-2-nitroaniline
Step 1 : Ethoxylation of 4-nitrophenol
4-Nitrophenol is treated with ethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-ethoxynitrobenzene (85–90% yield).
Step 2 : Regioselective Nitration
4-Ethoxynitrobenzene undergoes nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The ortho-directing effect of the ethoxy group ensures predominant formation of 4-ethoxy-2-nitroaniline (62–65% yield).
Characterization :
- ¹H NMR (CDCl₃): δ 8.02 (d, 1H, Ar-H), 6.85 (dd, 1H, Ar-H), 6.72 (d, 1H, Ar-H), 4.12 (q, 2H, OCH₂), 1.45 (t, 3H, CH₃).
- IR : ν 3480 cm⁻¹ (N-H), 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym).
Preparation of 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic Acid
Step 1 : Cyclization of o-Phenylenediamine
o-Phenylenediamine reacts with ethyl 2-chloroacetoacetate in ethanol under reflux, forming 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate (70% yield). Hydrolysis with NaOH yields the free acid.
Step 2 : Activation to Acid Chloride
The acetic acid derivative is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C, producing 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetyl chloride (90% yield).
Coupling Reaction
4-Ethoxy-2-nitroaniline (1.0 equiv) reacts with the acid chloride (1.2 equiv) in dry tetrahydrofuran (THF) with triethylamine (TEA) as a base. The mixture is stirred at 25°C for 24 hours, yielding the target compound (68–72% after column chromatography).
Optimization Notes :
- Excess acid chloride improves yield but necessitates rigorous purification.
- Lower temperatures (<15°C) reduce side products from ethoxy group hydrolysis.
Synthetic Route 2: Cyclocondensation Approach
α-Oxoester-Mediated Synthesis
Ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)pyruvate (prepared via KOEt-mediated condensation) reacts with 4-ethoxy-2-nitroaniline in ethanol under reflux. The α-oxoester facilitates amide bond formation without separate activation (Yield: 58–63%).
Advantages :
- Avoids handling corrosive acid chlorides.
- Single-pot reaction reduces purification steps.
Limitations :
- Lower yields due to competing ester hydrolysis.
Alternative Methodologies and Comparative Analysis
Nucleophilic Substitution (Route C)
2-Chloro-N-(4-ethoxy-2-nitrophenyl)acetamide reacts with tetrahydroquinoxalin-3-one in DMF with K₂CO₃ at 60°C. The SN2 mechanism displaces chloride, forming the acetamide (55–60% yield).
Comparative Performance
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Yield (%) | 72 | 63 | 60 |
| Reaction Time (h) | 24 | 48 | 36 |
| Purity (HPLC) | 98.5% | 95.2% | 92.8% |
| Scale-Up Feasibility | Moderate | High | Low |
Optimization of Reaction Conditions
Solvent Selection
Temperature Control
- Routes 1 and 3 require temperatures ≤60°C to prevent nitro group reduction or ethoxy cleavage.
- Route 2 benefits from reflux conditions to drive ester-amide exchange.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.15 (d, 1H, Ar-H), 7.82 (s, 1H, Ar-H), 4.25 (q, 2H, OCH₂), 3.95 (m, 2H, CH₂CO), 2.90–3.10 (m, 4H, quinoxaline CH₂), 1.40 (t, 3H, CH₃).
- IR : ν 3320 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), 1525 cm⁻¹ (NO₂).
X-ray Crystallography
While no data exists for the target compound, analogous structures (e.g.,) exhibit planar quinoxaline moieties with dihedral angles <5°, stabilized by intramolecular H-bonding.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step organic reactions. A typical route includes:
- Step 1: Condensation of 4-ethoxy-2-nitroaniline with a quinoxalinone precursor under reflux conditions using acetic anhydride as a solvent and acylating agent .
- Step 2: Coupling via nucleophilic substitution or amidation, monitored by TLC, to introduce the acetamide moiety .
- Optimization: Control reaction temperature (80–100°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side products. Purification via recrystallization (methanol/water) or column chromatography improves yield (typically 50–70%) .
Basic: Which analytical techniques are critical for characterizing purity and structure?
Methodological Answer:
- Purity: HPLC with UV detection (C18 column, acetonitrile/water mobile phase) confirms >95% purity .
- Structural Confirmation:
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 397.12) .
Advanced: How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer:
Contradictions (e.g., variable IC values in anticancer assays) arise from:
- Experimental Variability: Standardize assay conditions (cell lines, incubation time) and use positive controls (e.g., doxorubicin) .
- Solubility Issues: Pre-treat compounds with DMSO (≤0.1%) or use surfactants (e.g., Tween-80) to avoid false negatives .
- Target Specificity: Perform kinase profiling or proteomics to identify off-target effects .
- Data Validation: Cross-reference with orthogonal assays (e.g., fluorescence polarization for binding affinity) .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: Use hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) metabolized in vivo .
- Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles to increase plasma half-life .
- Co-solvents: Use Cremophor EL or cyclodextrins for parenteral administration .
Advanced: How can computational methods predict biological target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (PDB) to model binding to quinoxaline-binding enzymes (e.g., kinases) .
- MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in physiological conditions .
- QSAR Modeling: Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity trends using Gaussian-derived descriptors .
- Validation: Compare predictions with experimental SPR (surface plasmon resonance) binding data .
Advanced: How to address contradictory crystallographic data in polymorph studies?
Methodological Answer:
- SHELX Refinement: Re-analyze diffraction data (e.g., CCDC 1910293 ) with updated software to resolve disorder or twinning .
- Thermal Analysis: DSC/TGA identifies polymorph transitions (e.g., Form I vs. II melting points) .
- Synchrotron XRD: High-resolution data (λ = 0.7 Å) clarifies ambiguous electron density maps .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Toxicity Mitigation: Use fume hoods for nitro-group-containing compounds (potential mutagenicity) .
- Waste Disposal: Neutralize acidic byproducts (e.g., HCl gas) with 10% sodium bicarbonate before disposal .
- PPE: Nitrile gloves and lab coats prevent dermal exposure; avoid inhalation of fine powders .
Advanced: How to design SAR studies for derivatives of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with substituted quinoxalinone rings (e.g., Cl, F at position 6) to probe electronic effects .
- Bioisosteres: Replace the ethoxy group with trifluoromethyl or cyclopropyl to assess steric impact .
- Activity Cliffs: Use PatchDock to identify structural changes causing abrupt potency drops .
- Data Analysis: Apply PCA (principal component analysis) to correlate structural descriptors with assay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
